
((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine is a chemical compound that features a 2,3-dihydrobenzofuran ring attached to a hydrazine moiety via a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of 2-allyloxyaniline derivatives to form the dihydrobenzofuran ring, followed by the reaction with hydrazine derivatives under controlled conditions .
Industrial Production Methods
Industrial production methods for ((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives .
Aplicaciones Científicas De Investigación
((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with various biomolecules, leading to alterations in their function. This interaction can affect multiple pathways, including those involved in cell growth and proliferation, making it a potential candidate for anticancer research .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrobenzofuran: Lacks the hydrazine moiety but shares the core dihydrobenzofuran structure.
Benzofuran: Contains a fully aromatic furan ring fused to a benzene ring.
2-Methyl-2,3-dihydrobenzofuran: Similar structure but with a methyl group instead of the hydrazine moiety.
Uniqueness
((2,3-Dihydrobenzofuran-2-yl)methyl)hydrazine is unique due to the presence of both the dihydrobenzofuran ring and the hydrazine moiety.
Propiedades
Número CAS |
92383-19-2 |
|---|---|
Fórmula molecular |
C9H12N2O |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
2,3-dihydro-1-benzofuran-2-ylmethylhydrazine |
InChI |
InChI=1S/C9H12N2O/c10-11-6-8-5-7-3-1-2-4-9(7)12-8/h1-4,8,11H,5-6,10H2 |
Clave InChI |
OGHOJGHGIKGEPH-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=CC=CC=C21)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(3-Ethyl-1-benzofuran-2-YL)ethyl]hydrazine](/img/structure/B12445578.png)
![N-{1-[(3-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-2-methyl-N-phenylpropanamide](/img/structure/B12445586.png)
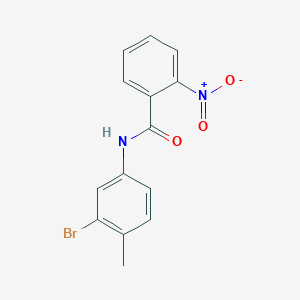
![3,3-dimethyl-8-(piperidin-1-yl)-6-thioxo-3,4,6,7-tetrahydro-1H-thiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B12445597.png)
![(1-Benzylpiperidin-4-yl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12445603.png)
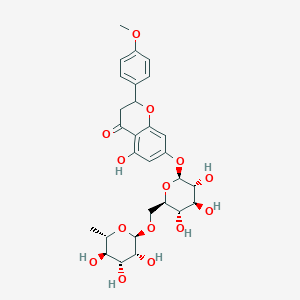
![2-({6-amino-4-[4-(benzyloxy)phenyl]-3,5-dicyanopyridin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B12445619.png)
![N-[4-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}carbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B12445633.png)
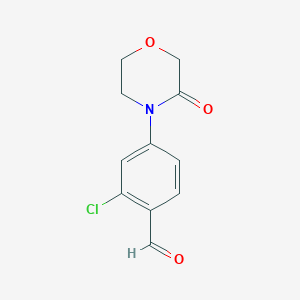
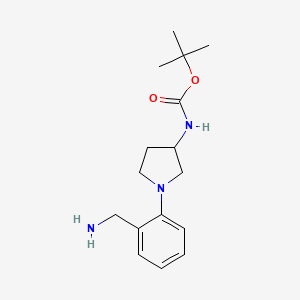


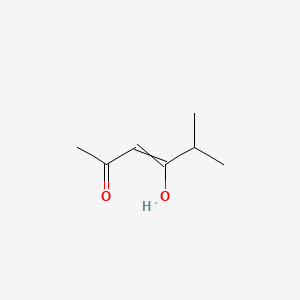
![2-[(4-chlorobenzyl)sulfanyl]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12445660.png)
